Cas no 107447-04-1 ((S)-Methyl 2-aMino-3-(6-Methoxy-1H-indol-3-yl)propanoate)

(S)-Methyl 2-amino-3-(6-methoxy-1H-indol-3-yl)propanoateは、キラルなアミノ酸誘導体であり、特にインドール骨格を有する生化学研究において重要な中間体として利用されます。6位のメトキシ基と3位のインドール環を有する構造は、神経伝達物質や生理活性化合物の合成において高い反応性を示します。エステル化されたカルボキシル基は反応性に優れ、さらに修飾可能な点が特徴です。光学純度が高く、立体選択的な反応に適しているため、医薬品開発や創薬研究におけるキーインターメディエートとしての価値が認められています。結晶性が良好なため、取り扱いや精製が容易という利点もあります。

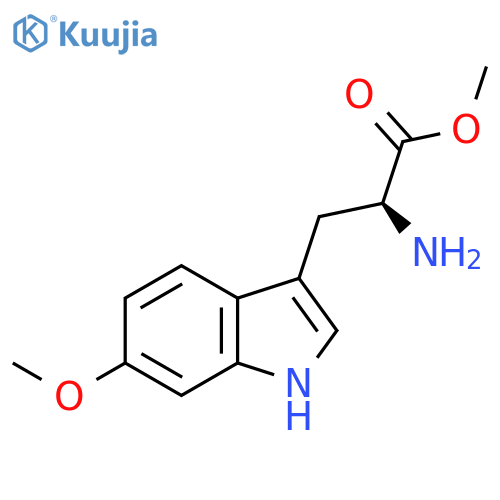

107447-04-1 structure

商品名:(S)-Methyl 2-aMino-3-(6-Methoxy-1H-indol-3-yl)propanoate

CAS番号:107447-04-1

MF:C13H16N2O3

メガワット:248.277743339539

MDL:MFCD13193036

CID:135028

PubChem ID:10911881

(S)-Methyl 2-aMino-3-(6-Methoxy-1H-indol-3-yl)propanoate 化学的及び物理的性質

名前と識別子

-

- L-Tryptophan,6-methoxy-, methyl ester

- (S)-METHYL 2-AMINO-3-(6-METHOXY-1H-INDOL-3-YL)PROPANOATE

- methyl 2-amino-3-(6-methoxy-1H-indol-3-yl)propanoate

- 6-methoxy-L-triptophan methyl ester

- 6-methoxy-L-tryptophan methyl ester

- 6-methoxytryptophan methyl ester

- ACMC-20mb06

- AGN-PC-00058Y

- 6-Methoxy-L-tryptophan methyl ester HCl

- methyl (S)-2-amino-3-(6-methoxy-1H-indol-3-yl)propanoate

- (S)-methyl2-amino-3-(6-methoxy-1H-indol-3-yl)propanoate

- (S)-Methyl 2-amino-3-(6-methoxy-1H-indol-3-yl)propanoate hydrochloride

- CID 127264512

- methyl (2S)-2-amino-3-(6-methoxy-1H-indol-3-yl)propanoate

- CS-M0887

- SCHEMBL17938401

- AKOS030632150

- 107447-04-1

- CS-13724

- L-Tryptophan,6-methoxy-,methyl ester

- DB-224818

- (S)-Methyl 2-aMino-3-(6-Methoxy-1H-indol-3-yl)propanoate

-

- MDL: MFCD13193036

- インチ: 1S/C13H16N2O3/c1-17-9-3-4-10-8(7-15-12(10)6-9)5-11(14)13(16)18-2/h3-4,6-7,11,15H,5,14H2,1-2H3/t11-/m0/s1

- InChIKey: KOLLGWLALPFQSZ-NSHDSACASA-N

- ほほえんだ: O(C)C1C=CC2=C(C=1)NC=C2C[C@@H](C(=O)OC)N

計算された属性

- せいみつぶんしりょう: 248.11609238g/mol

- どういたいしつりょう: 248.11609238g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 3

- 水素結合受容体数: 4

- 重原子数: 19

- 回転可能化学結合数: 5

- 複雑さ: 298

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 1

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 77.3

- 疎水性パラメータ計算基準値(XlogP): 1.7

(S)-Methyl 2-aMino-3-(6-Methoxy-1H-indol-3-yl)propanoate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | S17620-100mg |

(S)-methyl 2-amino-3-(6-methoxy-1H-indol-3-yl)propanoate |

107447-04-1 | 100mg |

¥5712.0 | 2021-09-07 | ||

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBA0536-250MG |

methyl (2S)-2-amino-3-(6-methoxy-1H-indol-3-yl)propanoate |

107447-04-1 | 95% | 250mg |

¥4316.00 | 2023-05-01 | |

| Chemenu | CM257479-250mg |

(S)-Methyl 2-amino-3-(6-methoxy-1H-indol-3-yl)propanoate |

107447-04-1 | 97% | 250mg |

$704 | 2023-02-03 | |

| Chemenu | CM257479-100mg |

(S)-Methyl 2-amino-3-(6-methoxy-1H-indol-3-yl)propanoate |

107447-04-1 | 97% | 100mg |

$422 | 2023-02-03 | |

| Chemenu | CM257479-1g |

(S)-Methyl 2-amino-3-(6-methoxy-1H-indol-3-yl)propanoate |

107447-04-1 | 97% | 1g |

$1408 | 2023-02-03 | |

| Aaron | AR008TZ0-100mg |

(S)-Methyl 2-Amino-3-(6-Methoxy-1H-Indol-3-Yl)Propanoate |

107447-04-1 | 98% | 100mg |

$381.00 | 2025-02-10 | |

| A2B Chem LLC | AE10992-100mg |

(S)-Methyl 2-aMino-3-(6-Methoxy-1H-indol-3-yl)propanoate |

107447-04-1 | 97% | 100mg |

$482.00 | 2024-04-20 | |

| A2B Chem LLC | AE10992-1g |

(S)-Methyl 2-aMino-3-(6-Methoxy-1H-indol-3-yl)propanoate |

107447-04-1 | 97% | 1g |

$1582.00 | 2024-04-20 | |

| eNovation Chemicals LLC | Y0995029-1g |

methyl (S)-2-amino-3-(6-methoxy-1H-indol-3-yl)propanoate |

107447-04-1 | 95% | 1g |

$1300 | 2025-02-19 | |

| 1PlusChem | 1P008TQO-100mg |

(S)-Methyl 2-aMino-3-(6-Methoxy-1H-indol-3-yl)propanoate |

107447-04-1 | 98% | 100mg |

$437.00 | 2023-12-26 |

(S)-Methyl 2-aMino-3-(6-Methoxy-1H-indol-3-yl)propanoate 関連文献

-

Sukesh Shekar,Mamie M. Taylor,Brendan Twamley,Rudolf J. Wehmschulte Dalton Trans., 2009, 9322-9326

-

Fangrui Zheng,Zuowei Xie Dalton Trans., 2014,43, 4986-4992

-

Wai-Kwok Wong,Hongze Liang,Wai-Yeung Wong,Zongwei Cai,King-Fai Li,Kok-Wai Cheah New J. Chem., 2002,26, 275-278

-

T. Lan,Y. Hu,G. Wu,X. Tao,W. Chen J. Mater. Chem. C, 2015,3, 1888-1892

-

Dorsasadat Safanama,Neeraj Sharma,Rayavarapu Prasada Rao,Helen E. A. Brand,Stefan Adams J. Mater. Chem. A, 2016,4, 7718-7726

107447-04-1 ((S)-Methyl 2-aMino-3-(6-Methoxy-1H-indol-3-yl)propanoate) 関連製品

- 199540-73-3(2-Amino-3-(4-methoxy-1H-indol-3-yl)propanoic acid)

- 399030-99-0((R)-2-Amino-3-(6-methoxy-1H-indol-3-yl)propanoic acid)

- 25197-96-0((S)\u200b-\u200b2-\u200bAmino-\u200b3-\u200b(5-\u200bmethoxy-\u200b1H-\u200bindol-\u200b3-\u200byl)\u200bpropanoic Acid)

- 89496-02-6((R)-2-Amino-3-(5-methoxy-1H-indol-3-yl)propanoic acid)

- 406938-53-2(4-Methoxy-L-tryptophan)

- 28052-84-8(5-Methoxy-DL-tryptophan)

- 16730-11-3(6-Methoxy-L-tryptophan)

- 33600-67-8(2-Amino-3-(6-methoxy-1H-indol-3-yl)propanoic acid)

- 2418727-99-6(5-Ethynyl-2-methyl-3-[(piperazin-1-yl)methyl]phenyl sulfurofluoridate)

- 1791433-96-9(8-Fluoro-2-phenylquinazolin-4(3H)-one)

推奨される供給者

Amadis Chemical Company Limited

(CAS:107447-04-1)methyl (2S)-2-amino-3-(6-methoxy-1H-indol-3-yl)propanoate

清らかである:99%/99%/99%

はかる:100mg/250mg/1g

価格 ($):389.0/647.0/1295.0